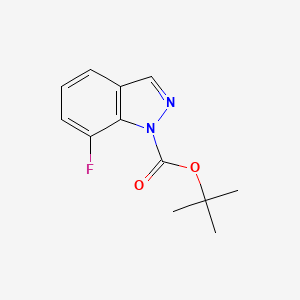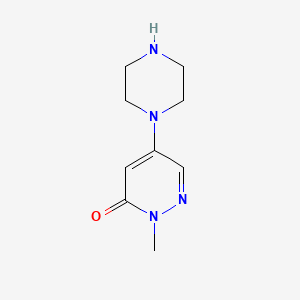
2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridazinone derivative that has shown promising results in various scientific studies, especially in the treatment of cancer and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Tuberculosis Treatment
Macozinone, a derivative related to the structure of interest, is undergoing clinical studies for the treatment of tuberculosis (TB). Its target, decaprenylphospohoryl ribose oxidase (DprE1), is crucial for the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. The optimism surrounding its development towards more efficient TB drug regimens underscores its therapeutic potential in combating this infectious disease (Makarov & Mikušová, 2020).
Role in Diabetes Management
The compound and its related structures have been explored as inhibitors of dipeptidyl peptidase IV (DPP IV), a validated target for the treatment of type 2 diabetes mellitus (T2DM). Their ability to inhibit the degradation of incretin molecules suggests a significant therapeutic application in managing T2DM, enhancing insulin secretion, and thus controlling blood glucose levels (Mendieta, Tarragó, & Giralt, 2011).
Anti-inflammatory Properties
Certain pyridazinone compounds, like ABT-963, demonstrate potent and selective COX-2 inhibition, suggesting their use in treating pain and inflammation associated with arthritis. Their high selectivity and gastric safety in animal models point to their potential as safer alternatives to existing anti-inflammatory drugs (Asif, 2016).
Pharmacological Versatility of Piperazine Derivatives
Piperazine derivatives, a category to which the compound belongs, are integral in designing drugs with a variety of therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral activities. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules, highlighting the importance of this structure in drug development (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity
Piperazine and its analogues, through design and structure-activity relationship analysis, have shown promising anti-mycobacterial properties, including against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. This underscores the potential of piperazine-based molecules in developing novel anti-TB agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Eigenschaften
IUPAC Name |
2-methyl-5-piperazin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-9(14)6-8(7-11-12)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXVCVQPIYYAEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251176 |
Source


|
| Record name | 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
CAS RN |
159430-53-2 |
Source


|
| Record name | 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159430-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


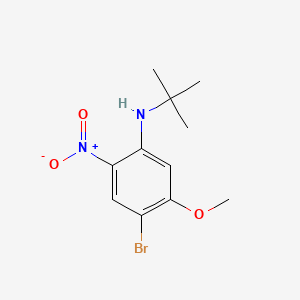


![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)

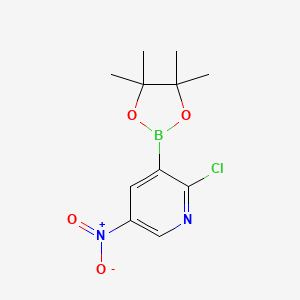
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)


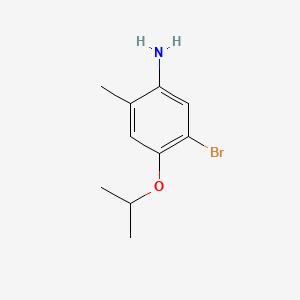
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)

